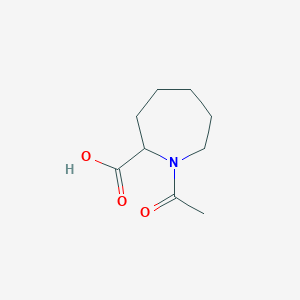

1-Acetylazepane-2-carboxylic acid

Description

Nomenclature and Classification within Azepane, Carboxylic Acid, and Amide Systems

The systematic name "1-Acetylazepane-2-carboxylic acid" precisely describes its molecular architecture according to the rules of IUPAC nomenclature. youtube.comyoutube.com Let's deconstruct the name:

Azepane: This denotes a saturated seven-membered heterocyclic ring containing one nitrogen atom.

-2-carboxylic acid: This indicates that a carboxyl group (-COOH) is attached to the second carbon atom of the azepane ring, adjacent to the nitrogen. byjus.comutexas.edu

1-Acetyl: This specifies that an acetyl group (-COCH₃) is attached to the nitrogen atom at position 1 of the ring.

This compound can be classified into three key chemical families:

Azepanes: It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. cymitquimica.com

Carboxylic Acids: The presence of the -COOH group makes it a carboxylic acid. byjus.comwikipedia.org This functional group is known for its acidic properties. libretexts.orglibretexts.org

Amides: The N-acetyl group forms an amide linkage (-CO-N-). pulsus.com Specifically, since the nitrogen is part of a ring, it can be further described as a type of cyclic amide or lactam derivative.

The molecule is also a non-proteinogenic α-amino acid derivative. α-amino acids are characterized by having an amino group and a carboxyl group attached to the same carbon atom (the α-carbon). perlego.combritannica.com In this case, the nitrogen of the azepane ring acts as the α-amino group relative to the carboxylic acid at the C2 position.

Significance of Cyclic Amides and α-Amino Acids in Chemical Biology and Medicinal Chemistry

The structural motifs present in this compound are of profound importance in the development of therapeutic agents.

Cyclic Amides (Lactams): The amide bond is a cornerstone of biochemistry, forming the backbone of proteins and peptides. pulsus.comresearchgate.net Cyclic amides, also known as lactams, are privileged structures in medicinal chemistry because they are conformationally restricted mimics of peptide bonds. This rigidity can lead to higher binding affinity and selectivity for biological targets. nih.govsci-hub.se They are found in a wide array of pharmaceuticals and natural products, exhibiting diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. nih.govpulsus.com

α-Amino Acids: As the fundamental building blocks of proteins, α-amino acids are central to all life. perlego.combritannica.com They play crucial roles in nearly every biological process, from catalyzing metabolic reactions to forming the structural elements of cells and tissues. britannica.comstudysmarter.co.uk Beyond the 22 proteinogenic amino acids, hundreds of non-proteinogenic amino acids exist, many of which are vital intermediates in metabolic pathways or serve as valuable chiral synthons for organic synthesis. wikipedia.orglibretexts.org The unique side chains of amino acids dictate their chemical properties and their specific functions within a protein structure. libretexts.org Proline, for instance, is a unique proteinogenic amino acid where the side chain loops back to form a ring with the α-amino group, creating a secondary amine and imparting significant conformational rigidity to proteins. libretexts.org

Contextualization within Known Biologically Active Azepane and Carboxylic Acid Scaffolds

The combination of the azepane ring and the carboxylic acid functional group places this compound within a class of scaffolds known for significant biological activity.

Azepane Scaffolds: The seven-membered azepane ring is a key structural motif in many natural products and pharmaceutical agents. nih.govacs.org Its flexibility and three-dimensional structure allow it to interact effectively with a variety of biological targets. Azepane derivatives have been investigated for a wide range of therapeutic applications, including:

Anticancer agents nih.gov

Neuropsychiatric disorders , by acting as inhibitors of monoamine transporters. nih.gov

Cardiovascular diseases acs.org

Antiviral and antifungal applications nih.gov

Potential therapies for Alzheimer's disease acs.org

The synthesis of optically active and functionalized azepane scaffolds is an active area of research, highlighting their importance for developing new biologically active compounds. nsf.govchemistryviews.org

Carboxylic Acid-Containing Drugs: The carboxylic acid group is a common feature in many drugs. Its ability to participate in hydrogen bonding and its acidic nature (allowing it to exist as a carboxylate anion at physiological pH) enable strong interactions with biological receptors. This functional group is present in numerous classes of drugs, including the widely known non-steroidal anti-inflammatory drugs (NSAIDs). The metabolic processes in humans also heavily involve carboxylic acids; for example, acetyl coenzyme A is a crucial intermediate in converting fats, carbohydrates, and proteins into energy. britannica.com The synthesis of complex molecules containing this functional group, such as chiral 1,4-oxazepane-5-carboxylic acids, is of great interest for creating novel bioactive compounds. rsc.orgnih.govresearchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1-acetylazepane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-7(11)10-6-4-2-3-5-8(10)9(12)13/h8H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWYTXWHLVJKYBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCCC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674200 | |

| Record name | 1-Acetylazepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1219182-45-2 | |

| Record name | 1-Acetylazepane-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Chemical Transformations Involving 1 Acetylazepane 2 Carboxylic Acid

Nucleophilic Acyl Substitution Reactions at the Carboxylic Acid Moiety

The carboxylic acid group is a key site for nucleophilic acyl substitution, a class of reactions where a nucleophile replaces the hydroxyl group. libretexts.org This process typically involves an addition-elimination mechanism, where the nucleophile first adds to the carbonyl carbon, forming a tetrahedral intermediate, which then collapses, expelling the leaving group to regenerate the carbonyl. libretexts.orgmasterorganicchemistry.comyoutube.com

Esterification of 1-Acetylazepane-2-carboxylic acid can be achieved through several mechanistic routes. The most common is the Fischer esterification, an acid-catalyzed reaction between the carboxylic acid and an alcohol. masterorganicchemistry.comlibretexts.org

The mechanism for Fischer esterification proceeds through the following steps:

Protonation of the Carbonyl: A strong acid catalyst, such as sulfuric acid (H₂SO₄), protonates the carbonyl oxygen of the carboxylic acid. This increases the electrophilicity of the carbonyl carbon. masterorganicchemistry.comchemguide.co.uk

Nucleophilic Attack: The alcohol, acting as a nucleophile, attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate. chemguide.co.ukyoutube.com

Proton Transfer: A proton is transferred from the oxonium ion of the intermediate to one of the hydroxyl groups, converting it into a better leaving group (water). masterorganicchemistry.com

Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of water. masterorganicchemistry.comlibretexts.org

Deprotonation: The protonated ester is deprotonated, typically by the conjugate base of the acid catalyst or another alcohol molecule, to yield the final ester product and regenerate the acid catalyst. chemguide.co.uk

This reaction is an equilibrium process. To favor the formation of the ester, a large excess of the alcohol is often used, or the water formed during the reaction is removed. masterorganicchemistry.comlibretexts.org

An alternative, though less direct, method involves the conversion of the carboxylic acid to its conjugate base, a carboxylate. This carboxylate can then act as a nucleophile and attack an alkyl halide in an S_N2 reaction to form the ester.

Table 1: Typical Conditions for Esterification of Carboxylic Acids

| Method | Reagents | Catalyst | General Conditions |

|---|---|---|---|

| Fischer Esterification | Alcohol (R'-OH) | Strong Acid (e.g., H₂SO₄, HCl) | Excess alcohol, often heated; removal of water drives equilibrium. masterorganicchemistry.comlibretexts.org |

| From Acyl Chlorides | Alcohol (R'-OH) | Base (e.g., Pyridine) | Reaction is typically fast and irreversible. libretexts.org |

| From Acid Anhydrides | Alcohol (R'-OH) | Base (e.g., Pyridine) | Forms ester and a carboxylic acid byproduct. libretexts.orglibretexts.org |

Directly forming an amide by reacting a carboxylic acid with an amine is challenging because the basic amine will deprotonate the acidic carboxylic acid, forming an unreactive carboxylate salt. orgoreview.comchemistrysteps.com To overcome this, coupling reagents like N,N'-dicyclohexylcarbodiimide (DCC) are employed to activate the carboxylic acid. chemistrysteps.comlibretexts.org This method is fundamental in peptide synthesis. orgoreview.comkhanacademy.org

The mechanism for DCC-mediated amide bond formation is as follows:

Activation of Carboxylic Acid: The carboxylic acid adds to one of the C=N double bonds of DCC. A proton transfer from the carboxylic acid to the nitrogen of DCC occurs. chemistrysteps.comyoutube.com

Formation of O-Acylisourea Intermediate: The resulting carboxylate anion then attacks the protonated DCC, forming a highly reactive O-acylisourea intermediate. This intermediate contains an excellent leaving group. orgoreview.comlibretexts.org

Nucleophilic Attack by Amine: The amine, acting as the nucleophile, attacks the carbonyl carbon of the activated intermediate. orgoreview.comyoutube.com

Tetrahedral Intermediate Collapse: A tetrahedral intermediate is formed, which then collapses. orgoreview.com

Product Formation: The C-O bond of the former O-acylisourea breaks, leading to the formation of the desired amide and the byproduct, N,N'-dicyclohexylurea, which is a stable, insoluble solid that can be easily removed by filtration. libretexts.orgyoutube.com

Table 2: Reagents for Amide Bond Formation from Carboxylic Acids

| Reagent Type | Examples | Function |

|---|---|---|

| Carbodiimides | DCC (N,N'-Dicyclohexylcarbodiimide), EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Activates the carboxylic acid to form a reactive intermediate susceptible to amine attack. chemistrysteps.com |

| Phosphonium (B103445) Salts | BOP, PyBOP | Forms activated esters that readily react with amines. |

| Uronium/Guanidinium Salts | HBTU, HATU | Similar to phosphonium salts, forms highly reactive species for efficient coupling. |

The hydroxyl group of a carboxylic acid can be replaced by a halogen to form a highly reactive acyl halide, which is a valuable synthetic intermediate. orgoreview.com Similarly, acid anhydrides can be synthesized, which are also effective acylating agents. nih.gov

Acyl Halide Formation: Acyl chlorides are commonly prepared by treating the carboxylic acid with thionyl chloride (SOCl₂). orgoreview.comlibretexts.org The mechanism involves:

Nucleophilic attack by the carboxylic acid's hydroxyl oxygen on the sulfur atom of SOCl₂.

This forms an acyl chlorosulfite intermediate, which is a much better leaving group than the original -OH group. orgoreview.comlibretexts.org

A chloride ion, generated in the reaction, then acts as a nucleophile, attacking the carbonyl carbon in a nucleophilic acyl substitution. orgoreview.comlibretexts.org

The intermediate collapses, releasing the acyl chloride, sulfur dioxide (SO₂), and another chloride ion.

Acid Anhydride (B1165640) Formation: Symmetrical or mixed anhydrides of this compound can be prepared. A common laboratory method involves reacting its carboxylate salt with a suitable acyl chloride. libretexts.orgyoutube.com The mechanism is a straightforward nucleophilic acyl substitution:

The carboxylate anion acts as a nucleophile.

It attacks the electrophilic carbonyl carbon of the acyl chloride. youtube.com

A tetrahedral intermediate is formed.

The intermediate collapses, expelling the stable chloride leaving group to form the acid anhydride. youtube.com

Table 3: Reagents for Synthesizing Acyl Halides and Anhydrides

| Target Derivative | Reagent(s) | Byproducts | Key Feature |

|---|---|---|---|

| Acyl Chloride | Thionyl Chloride (SOCl₂) | SO₂, HCl | Gaseous byproducts are easily removed. libretexts.org |

| Acyl Chloride | Oxalyl Chloride ((COCl)₂) | CO, CO₂, HCl | Milder conditions, also produces gaseous byproducts. libretexts.org |

| Acyl Bromide | Phosphorus Tribromide (PBr₃) | H₃PO₃ | Analogous to alcohol to alkyl bromide conversion. orgoreview.com |

| Acid Anhydride | Acyl Chloride + Carboxylate | Chloride Salt | A common method for mixed or symmetrical anhydrides. libretexts.orgyoutube.com |

| Acid Anhydride | Carboxylic Acid + Dehydrating Agent (e.g., P₂O₅) | Water (removed) | Typically requires harsh conditions (high heat). nih.govyoutube.com |

Reactions at the Amide Nitrogen

The amide linkage within the azepane ring is a tertiary lactam. Amides are the least reactive of the common carboxylic acid derivatives due to resonance stabilization, but they can undergo reactions like hydrolysis and reduction under specific conditions. libretexts.org

The cleavage of the amide bond in this compound to yield the corresponding amino acid (after loss of the N-acetyl group) requires forcing conditions. libretexts.org

Acidic Hydrolysis: Under strong acidic conditions (e.g., aqueous HCl or H₂SO₄ and heat), the amide is hydrolyzed.

The carbonyl oxygen of the amide is protonated by the acid. This makes the carbonyl carbon significantly more electrophilic. libretexts.orgyoutube.com

A water molecule, acting as a nucleophile, attacks the protonated carbonyl carbon. youtube.com

Proton transfers occur, resulting in the nitrogen atom becoming part of a good leaving group (an amine).

The tetrahedral intermediate collapses, ejecting the amine as the leaving group.

The resulting amine is immediately protonated by the acidic medium to form an ammonium (B1175870) salt, which prevents the reverse reaction from occurring. youtube.com

Basic Hydrolysis: Under strong basic conditions (e.g., aqueous NaOH and heat), the amide is also hydrolyzed.

A hydroxide (B78521) ion (a strong nucleophile) directly attacks the amide carbonyl carbon. libretexts.org

A tetrahedral intermediate with a negative charge on the oxygen is formed.

This intermediate expels the amide anion (⁻NR₂) as the leaving group. The amide anion is a very poor leaving group, which is why harsh conditions are necessary.

A fast acid-base reaction occurs where the newly formed carboxylic acid protonates the highly basic amide anion, yielding a carboxylate salt and an amine. libretexts.org

The carbonyl group of the amide can be completely reduced to a methylene (B1212753) (CH₂) group, converting the amide into an amine.

This transformation is typically accomplished using a powerful reducing agent like Lithium Aluminum Hydride (LiAlH₄). libretexts.org The mechanism for the reduction of a tertiary amide like the one in this compound is as follows:

The hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the amide.

The oxygen atom coordinates to the aluminum species, forming a stable aluminate complex. libretexts.org

This complex is a good leaving group. The lone pair on the nitrogen helps to expel the oxygen-aluminum complex, forming a transient iminium ion intermediate.

A second hydride ion from LiAlH₄ attacks the electrophilic carbon of the iminium ion. libretexts.org

This second nucleophilic addition yields the final amine product upon aqueous workup.

This reaction effectively converts the acetylazepane moiety into an acetylazepane amine, while the carboxylic acid would simultaneously be reduced to a primary alcohol. Selective reduction can be challenging. reddit.com Other reducing agents, such as boranes, can also be used, sometimes offering different chemoselectivity. organic-chemistry.org

Table 4: Summary of Reactions at the Amide Moiety

| Reaction | Reagents | Product Functional Group | General Conditions |

|---|---|---|---|

| Acidic Hydrolysis | H₃O⁺ (e.g., aq. HCl, H₂SO₄) | Carboxylic Acid + Ammonium Salt | High temperatures, prolonged reaction time. libretexts.org |

| Basic Hydrolysis | OH⁻ (e.g., aq. NaOH) | Carboxylate Salt + Amine | High temperatures, prolonged reaction time. libretexts.org |

| Reduction | LiAlH₄ followed by H₂O workup | Amine | Anhydrous ether or THF solvent. chemistrysteps.com |

Transformations of the Azepane Ring

Ring Expansion/Contraction Studies

The modification of ring size is a powerful strategy for altering the three-dimensional structure of cyclic compounds. For this compound, both expansion to eight-membered rings and contraction to six-membered rings are theoretically viable transformations, each proceeding through distinct mechanistic pathways.

Ring Expansion:

A novel and powerful method for the one-carbon ring expansion of cyclic carboxylic acids has been developed utilizing a radical-mediated process known as a spin-center shift (SCS). researchgate.netsynthical.comchemrxiv.org This photochemical or electrochemical protocol allows for the conversion of readily available cyclic carboxylic acids, such as this compound, into larger ring structures like lactams. researchgate.netchemrxiv.org

The proposed mechanism for the carbonylative ring expansion of this compound begins with the activation of the carboxylic acid group. This is typically achieved by converting it into a more reactive species, such as an acyl triazole, using a coupling reagent like 1,1'-carbonylditriazole. The activated intermediate then undergoes a single-electron reduction, which can be initiated by a photocatalyst (e.g., 4CzIPN) under blue light irradiation or by electrochemical means. This reduction forms a ketyl radical anion. synthical.com

The key step of the transformation is the spin-center shift, a process involving a 1,2-radical translocation. acs.orgnih.gov The ketyl radical undergoes fragmentation of the C2-C3 bond of the azepane ring. This process generates a distal α-carbonyl radical along the opened carbon chain and a nitrogen anion from the amide portion of the ring. synthical.com The final step is an intramolecular acyl substitution, where the newly formed nitrogen anion attacks the activated carbonyl group (the former C2), leading to the formation of a new, larger ring. This sequence effectively incorporates the exocyclic carboxyl group into the cyclic framework, resulting in an eight-membered diazocane-dione derivative. synthical.comchemrxiv.org

| Starting Material | Key Reagents & Conditions | Key Intermediate | Product | Mechanism |

|---|---|---|---|---|

| This compound | 1) 1,1'-Carbonylditriazole 2) Photocatalyst (e.g., 4CzIPN), Blue Light or Electrochemistry | C3-centered α-carbonyl radical (after ring opening) | 1-Acetyl- nih.govnih.govdiazocane-2,5-dione | Spin-Center Shift (SCS) |

Ring Contraction:

While less explored for this specific substrate, ring contraction of the azepane ring to a six-membered piperidine (B6355638) derivative could be envisioned through classical rearrangement reactions. One plausible route is a Favorskii-type rearrangement. This would necessitate initial modification of the C2 carboxylic acid of the parent molecule into an α-haloketone. Treatment of this α-haloketone with a base would generate an enolate, which could then undergo internal cyclization to form a strained bicyclic cyclopropanone (B1606653) intermediate. Subsequent nucleophilic attack by the base (e.g., hydroxide) would open the strained ring, leading to the contracted six-membered ring with a carboxylic acid functional group.

Functionalization at Other Positions of the Azepane Ring

Introducing functional groups such as hydroxyl or oxo groups at various positions on the azepane ring is crucial for creating structural diversity and modulating biological activity. nih.govresearchgate.net Research on related azepane systems has demonstrated effective strategies for such functionalizations, primarily through oxidation reactions. nih.govnih.gov

A key strategy for introducing oxygen functionality is the hydroboration-oxidation of a corresponding unsaturated precursor, a tetrahydroazepine. nih.gov For a saturated system like this compound, functionalization would likely proceed via direct C-H oxidation or by first introducing unsaturation.

Studies on N-Boc protected tetrahydroazepine derivatives have shown that hydroboration with borane-tetrahydrofuran (B86392) complex (BH₃·THF) followed by oxidation can yield a mixture of regioisomeric azepanols. nih.govresearchgate.net For instance, hydroboration can introduce a hydroxyl group at the C4, C5, C6, or C7 positions. The regioselectivity of this reaction can be influenced by the substrate's steric environment and by using catalysts. The use of a rhodium catalyst, for example, has been shown to moderately improve regioselectivity, though it may also lead to competing hydrogenation pathways. nih.gov

Once the hydroxylated azepanes (azepanols) are formed, they can be readily oxidized to the corresponding ketones (oxo-azepines) using standard oxidizing agents like Dess-Martin periodinane or Swern oxidation. nih.gov This two-step sequence provides access to a range of functionalized azepane scaffolds where the position of the new carbonyl group can be controlled to some extent by the initial hydroboration step. nih.govmdpi.com

Another advanced method for functionalizing the ring is the osmium-catalyzed tethered aminohydroxylation, which has been used to synthesize heavily hydroxylated azepane iminosugars. nih.govacs.org This powerful technique allows for high regio- and stereocontrol in the introduction of both amine and hydroxyl functionalities.

| Reaction Type | Precursor System | Reagents | Position(s) Functionalized | Product Type |

|---|---|---|---|---|

| Hydroboration-Oxidation | Tetrahydroazepine derivative | 1) BH₃·THF or Pinacolborane (PinBH) 2) H₂O₂, NaOH | C4, C5, C6, C7 | Azepanol |

| Catalytic Hydroboration | Tetrahydroazepine derivative | 1) PinBH, Rh(COD)(DPPB)BF₄ 2) H₂O₂, NaOH | C4, C5, C6 (Improved regioselectivity) | Azepanol |

| Oxidation | Azepanol | Dess-Martin Periodinane (DMP) or Swern Oxidation | Position of -OH group | Oxo-azepine (Azepanone) |

| Aminohydroxylation | Unsaturated Azepane Precursor | Osmium catalyst, Chiral ligand | Adjacent carbons of double bond | Amino-hydroxy-azepane |

Advanced Spectroscopic Characterization of 1 Acetylazepane 2 Carboxylic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy provides a detailed picture of the molecular framework by probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of 1-Acetylazepane-2-carboxylic acid reveals distinct signals for each proton, with their chemical shifts, multiplicities, and coupling constants providing a wealth of structural information. The acidic proton of the carboxylic acid group is typically the most deshielded, appearing far downfield in the 10-12 ppm region, often as a broad singlet due to hydrogen bonding and exchange. libretexts.orglibretexts.org Protons on the carbon atom adjacent to the carboxylic acid (α-protons) are expected to resonate in the 2-3 ppm range. libretexts.orglibretexts.org The acetyl group's methyl protons would present as a sharp singlet, while the protons on the azepane ring would exhibit complex splitting patterns due to coupling with neighboring protons. The exact chemical shifts are influenced by the conformation of the seven-membered ring and the anisotropic effects of the carbonyl groups.

Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | Highly deshielded, subject to concentration and solvent effects. libretexts.orgpressbooks.pub |

| α-proton (to COOH) | 2.0 - 3.0 | Multiplet | Deshielded by the adjacent carbonyl group. libretexts.org |

| Acetyl Protons (-COCH₃) | ~2.1 | Singlet | Characteristic singlet for an acetyl group. |

| Azepane Ring Protons | 1.2 - 3.5 | Multiplets | Complex splitting due to diastereotopic nature and ring conformation. |

Note: The predicted values are based on general principles of NMR spectroscopy and data for similar functional groups. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid typically appears in the range of 165-185 ppm. pressbooks.pub The carbonyl carbon of the amide (acetyl group) will also be in a similar downfield region. The α-carbon to the carboxylic acid is deshielded and appears at a characteristic chemical shift, while the other carbons of the azepane ring and the acetyl methyl carbon resonate at higher fields. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Carboxylic Acid Carbonyl (-COOH) | 165 - 185 | Deshielded due to the electronegative oxygen atoms. pressbooks.pub |

| Amide Carbonyl (-COCH₃) | 165 - 190 | Similar to carboxylic acid carbonyls. oregonstate.edu |

| α-carbon (to COOH) | 50 - 65 | Deshielded by both the nitrogen and the carboxyl group. |

| Azepane Ring Carbons | 20 - 50 | Aliphatic region, specific shifts depend on ring conformation. |

| Acetyl Methyl Carbon (-COCH₃) | ~20 | Characteristic chemical shift for an acetyl methyl group. |

Note: The predicted values are based on general principles of NMR spectroscopy and data for similar functional groups. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and determining the connectivity and stereochemistry of this compound. emerypharma.comresearchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals correlations between protons that are coupled to each other, helping to trace the proton-proton connectivity within the azepane ring. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons. researchgate.net

These 2D NMR experiments, used in combination, provide a comprehensive map of the molecule's structure. nih.govthieme-connect.deprinceton.edu

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups present in this compound and for studying intermolecular interactions like hydrogen bonding. emerypharma.comscielo.br

The IR and Raman spectra of this compound are dominated by the characteristic vibrations of its carboxylic acid and amide functionalities. libretexts.orgemerypharma.comresearchgate.net

Carboxylic Acid Group :

O-H Stretch : A very broad and strong absorption is expected in the IR spectrum, typically spanning from 2500 to 3300 cm⁻¹, which is characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer. libretexts.orglibretexts.org

C=O Stretch : A strong, sharp absorption for the carbonyl group of the carboxylic acid is anticipated around 1700-1725 cm⁻¹. spectroscopyonline.com

C-O Stretch : This vibration, coupled with O-H in-plane bending, gives rise to bands in the 1210-1320 cm⁻¹ region. spectroscopyonline.com

Amide Group :

C=O Stretch (Amide I band) : A strong absorption for the amide carbonyl is expected in the region of 1630-1680 cm⁻¹.

N-H Bend (Amide II band) : While this compound is a tertiary amide and lacks an N-H bond, this characteristic amide band will be absent.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H Stretch (H-bonded) | 2500 - 3300 | Strong, Very Broad |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Amide | C=O Stretch (Amide I) | 1630 - 1680 | Strong |

| Carboxylic Acid | C-O Stretch | 1210 - 1320 | Medium to Strong |

Note: These are typical frequency ranges and can be influenced by the molecular environment and physical state of the sample.

In the solid state and in concentrated solutions, carboxylic acids like this compound tend to form hydrogen-bonded cyclic dimers. rsc.orglibretexts.org This dimerization has a significant impact on the vibrational spectra. The broad O-H stretching band is a direct consequence of this strong hydrogen bonding. libretexts.orglibretexts.org The position of the carbonyl (C=O) stretching vibration is also sensitive to hydrogen bonding; in the dimeric form, the frequency is typically lower than that of the free monomer. libretexts.orglibretexts.org In dilute solutions in non-polar solvents, a sharper, less intense band for the free O-H stretch might be observed at higher wavenumbers (around 3500 cm⁻¹). libretexts.orglibretexts.org The study of these spectral changes upon dilution or in different solvents can provide valuable insights into the intermolecular forces at play. rsc.org

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. This information can be used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with the chemical formula C₉H₁₅NO₃, the exact mass can be calculated.

Table 1: Theoretical High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Chemical Formula | Theoretical Exact Mass (Da) |

| [M+H]⁺ | C₉H₁₆NO₃⁺ | 186.1125 |

| [M+Na]⁺ | C₉H₁₅NNaO₃⁺ | 208.0944 |

| [M-H]⁻ | C₉H₁₄NO₃⁻ | 184.0979 |

Note: These values are theoretical and serve as a reference for experimental determination.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of a specific ion, providing detailed structural information. The fragmentation of this compound is expected to be influenced by its two key functional groups: the carboxylic acid and the N-acetyl group.

Based on the known fragmentation patterns of N-acetylated amino acids and cyclic structures, several key fragmentation pathways can be predicted osu.edunih.gov. The protonated molecule [M+H]⁺ would likely undergo the following fragmentations:

Loss of Water (H₂O): A common fragmentation for carboxylic acids, resulting in an ion at m/z 168.1024.

Loss of Ketene (B1206846) (CH₂CO): The N-acetyl group can be lost as ketene, a characteristic fragmentation for N-acetylated compounds, leading to a fragment at m/z 144.1023 osu.edu.

Loss of the Carboxyl Group (COOH): Decarboxylation can occur, leading to the loss of COOH as a radical or CO₂ and H, resulting in a fragment around m/z 141.1175.

Ring Opening and Subsequent Fragmentations: The azepane ring can undergo cleavage, leading to a variety of smaller fragment ions. Cleavage N-terminal to the proline-like azepane ring is a known phenomenon in peptide fragmentation osu.edu.

Table 2: Predicted Major MS/MS Fragments of this compound ([M+H]⁺ = 186.1125)

| Proposed Fragment | Chemical Formula of Fragment | Theoretical Exact Mass (Da) | Neutral Loss |

| [M+H - H₂O]⁺ | C₉H₁₄NO₂⁺ | 168.1024 | H₂O |

| [M+H - CH₂CO]⁺ | C₇H₁₄NO₂⁺ | 144.1023 | CH₂CO |

| [M+H - COOH]⁺ | C₈H₁₆NO⁺ | 142.1226 | COOH |

| [M+H - H₂O - CO]⁺ | C₈H₁₄N⁺ | 124.1121 | H₂O, CO |

Note: The fragmentation pathways of cyclic peptides and their derivatives can be complex, often involving ring-opening prior to fragmentation, which can lead to non-sequential losses researchgate.net.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals and can provide information about the presence of chromophores, which are the parts of a molecule that absorb light.

The UV-Vis spectrum of this compound is expected to be dominated by the electronic transitions of its carbonyl groups within the carboxylic acid and amide functionalities.

π → π* Transition: The carbonyl group of the carboxylic acid and the amide group both contain π electrons that can be excited to a π* anti-bonding orbital. This transition typically occurs at shorter wavelengths. For simple, non-conjugated carboxylic acids, this absorption is generally weak and found around 210 nm nih.govnih.govlibretexts.org.

n → π* Transition: The non-bonding (n) electrons on the oxygen atoms of the carbonyl groups can be excited to a π* anti-bonding orbital. This is a forbidden transition, resulting in a weak absorption at longer wavelengths, typically in the range of 270-300 nm for carbonyl compounds rsc.orgmasterorganicchemistry.com.

Due to the lack of extended conjugation in this compound, strong absorptions in the visible region are not expected. The primary absorptions will be in the UV region.

Table 3: Expected UV-Vis Absorption Maxima for this compound

| Electronic Transition | Associated Functional Group | Expected Wavelength Range (nm) | Molar Absorptivity (ε) |

| π → π | Carboxylic Acid, Amide | ~210 | Weak |

| n → π | Carboxylic Acid, Amide | ~270-300 | Very Weak |

Note: The exact wavelength and intensity of absorption can be influenced by the solvent used for the analysis.

Computational Chemistry and Molecular Modeling of 1 Acetylazepane 2 Carboxylic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a chemical system.

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the ground state geometry. nih.gov By optimizing the molecular structure to find the lowest energy conformation, DFT calculations can accurately predict bond lengths, bond angles, and dihedral angles. For 1-Acetylazepane-2-carboxylic acid, these calculations would reveal the preferred pucker of the seven-membered azepane ring and the orientation of the acetyl and carboxylic acid substituents.

Table 1: Illustrative Optimized Geometric Parameters for this compound (Calculated at B3LYP/6-311++G(d,p) Level)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths (Å) | ||

| C=O (Carboxyl) | 1.21 Å | |

| C-O (Carboxyl) | 1.35 Å | |

| O-H (Carboxyl) | 0.97 Å | |

| C=O (Acetyl) | 1.23 Å | |

| N-C (Acetyl) | 1.37 Å | |

| **Bond Angles (°) ** | ||

| O=C-O (Carboxyl) | 124.5° | |

| C-N-C (Ring) | 118.0° | |

| C-C=O (Acetyl) | 121.0° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations on such a molecule.

Computational methods are invaluable for mapping out potential reaction pathways and understanding the kinetics of chemical processes. Transition state analysis using DFT can identify the high-energy structures that connect reactants to products. nih.gov For this compound, this could involve studying the rotational barrier around the N-acetyl bond, a process that can influence which conformer is active in a biological context.

By calculating the energy of the transition state relative to the ground state, the activation energy for a particular process can be determined. This provides a theoretical measure of the reaction rate. Such analyses are critical for understanding mechanisms like enzyme-catalyzed reactions or conformational changes required for receptor binding. nih.gov

Quantum chemical calculations can predict various spectroscopic parameters, providing a powerful complement to experimental characterization. nih.gov

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is frequently used to calculate the nuclear magnetic shielding tensors, which are then converted into ¹H and ¹³C NMR chemical shifts. nih.gov Comparing calculated shifts with experimental data helps confirm the molecular structure and assign specific signals. mdpi.com

IR Spectroscopy: DFT calculations can determine the vibrational frequencies and their corresponding intensities, generating a theoretical infrared (IR) spectrum. nih.gov This allows for the assignment of characteristic absorption bands, such as the C=O stretching vibrations of the carboxylic acid and amide groups, and the O-H stretching of the acid.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict electronic transitions. nih.gov This method calculates the excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum, offering insights into the molecule's electronic structure. mdpi.com

Table 2: Illustrative Comparison of Predicted and Expected Spectroscopic Data

| Spectrum | Parameter | Predicted Value | Expected Experimental Range |

| ¹H NMR | Chemical Shift (ppm) of COOH proton | 12.1 ppm | 10.0 - 13.0 ppm |

| ¹³C NMR | Chemical Shift (ppm) of C=O (carboxyl) | 175.2 ppm | 170 - 185 ppm |

| Chemical Shift (ppm) of C=O (acetyl) | 171.8 ppm | 168 - 175 ppm | |

| IR | Vibrational Frequency (cm⁻¹) of C=O (carboxyl) | 1715 cm⁻¹ | 1700 - 1725 cm⁻¹ |

| Vibrational Frequency (cm⁻¹) of C=O (acetyl) | 1655 cm⁻¹ | 1640 - 1680 cm⁻¹ |

Note: This table contains hypothetical data intended to illustrate the output of spectroscopic prediction studies.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Interactions

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment over time. nih.gov

For this compound, MD simulations, often performed in a simulated aqueous environment, would be essential for exploring the vast conformational space of the flexible seven-membered azepane ring. princeton.edu This analysis can identify the most populated conformational families and the energetic barriers between them. Furthermore, MD allows for the detailed study of solute-solvent interactions, such as the formation and lifetime of hydrogen bonds between the molecule's carboxyl and acetyl groups and surrounding water molecules.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used in drug design and materials science. nih.govnih.gov These models correlate variations in the biological activity or physical properties of a series of compounds with their molecular descriptors. mdpi.com

To build a QSAR model relevant to this compound, one would first need a dataset of analogous compounds with experimentally measured biological activity (e.g., IC₅₀ values for enzyme inhibition). researchgate.net Then, various molecular descriptors—such as steric, electronic, and lipophilic properties—would be calculated for each molecule. Statistical methods are then used to create an equation that predicts activity based on these descriptors. Such a model could then be used to predict the activity of this compound or to guide the design of new, more potent analogues.

Ligand-Protein Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a protein target. f1000research.com This method is central to structure-based drug design. The process involves placing the ligand (this compound) into the binding site of a receptor and using a scoring function to estimate the strength of the interaction, often reported as a binding energy in kcal/mol. mdpi.com

Docking simulations could reveal how this compound fits into a target active site, identifying key intermolecular interactions such as hydrogen bonds, salt bridges, and hydrophobic contacts that stabilize the complex. nih.gov This information is crucial for understanding the molecular basis of the ligand's activity and for suggesting chemical modifications that could enhance binding affinity and selectivity.

Biological and Pharmacological Investigations of 1 Acetylazepane 2 Carboxylic Acid and Its Derivatives

Exploration of Bioisosteric Replacements for Carboxylic Acid Functionality

The carboxylic acid group is a crucial pharmacophore in many drug molecules, often responsible for key interactions with biological targets through hydrogen bonding and electrostatic interactions. nih.gov However, this functional group can also present challenges, such as poor membrane permeability, rapid metabolism, and potential for forming reactive acyl glucuronide metabolites, which have been associated with toxicity. nih.govnih.govdrughunter.com Consequently, the replacement of a carboxylic acid with a bioisostere—a different functional group with similar physicochemical properties—is a common strategy in medicinal chemistry to improve a drug candidate's profile. nih.govnih.gov

For a molecule like 1-Acetylazepane-2-carboxylic acid, several bioisosteric replacements for the carboxylic acid could be considered to modulate its properties while retaining or enhancing its biological activity. nih.govnih.gov The choice of a bioisostere depends on the specific therapeutic target and desired properties. nih.gov

Commonly employed bioisosteres for carboxylic acids can be broadly categorized as ionizable and non-ionizable.

Ionizable Bioisosteres:

Tetrazoles: These are among the most widely used non-classical bioisosteres of carboxylic acids, possessing comparable acidity (pKa ≈ 4.5–4.9). cambridgemedchemconsulting.com They are found in several FDA-approved drugs. cambridgemedchemconsulting.com While they offer greater lipophilicity than carboxylic acids, their strong hydrogen bonding capacity can sometimes limit membrane permeability. cambridgemedchemconsulting.com

Acyl Sulfonamides: These compounds are also acidic and can mimic the hydrogen-bonding and geometric properties of carboxylic acids. nih.gov They are generally more lipophilic and metabolically stable. nih.gov

Hydroxyisoxazoles: These heterocycles are planar carboxylic acid isosteres with pKa values in the range of 4–5. nih.gov They are found in naturally occurring amino acids like ibotenic acid. nih.gov

Non-Ionizable (Neutral) Bioisosteres:

In cases where reduced acidity is desired to improve properties like CNS penetration, neutral bioisosteres can be employed. nih.gov These rely on hydrogen bonding or other interactions, such as cation-π interactions, to engage with the target protein. nih.gov Examples include highly fluorinated alcohols and ketones. nih.gov

The following table presents a comparison of various carboxylic acid bioisosteres that could theoretically be applied to this compound, based on general data from medicinal chemistry literature.

| Functional Group | Typical pKa | General Properties & Rationale for Use |

| Carboxylic Acid | ~4–5 | Parent group; strong hydrogen bonding; can have poor permeability and metabolic liabilities. nih.govnih.gov |

| Tetrazole | ~4.5–4.9 | Comparable acidity to carboxylic acid; increased lipophilicity; metabolically stable. cambridgemedchemconsulting.com |

| Acyl Sulfonamide | ~9–10 (weaker acid) | Increased lipophilicity and metabolic stability; weaker acidity can be beneficial. nih.gov |

| 3-Hydroxyisoxazole | ~4–5 | Planar isostere with similar acidity. nih.gov |

| 2,2,2-Trifluoroethan-1-ol | ~12 | Weakly acidic, nonplanar isostere; high lipophilicity, useful for CNS-targeting drugs. nih.gov |

This table is generated based on general knowledge of carboxylic acid bioisosteres and does not represent experimental data for derivatives of this compound.

Role in Prodrug Design and Drug Delivery Systems

The development of prodrugs is a well-established strategy to overcome undesirable physicochemical or pharmacokinetic properties of a parent drug, such as poor solubility or rapid metabolism. nih.gov Carboxylic acid-containing drugs are often candidates for prodrug derivatization. nih.gov Esterification of the carboxylic acid is a common approach to increase lipophilicity and improve membrane permeability. nih.gov

This compound, being a cyclic amino acid, could serve as a promoiety in prodrug design. nih.gov Alternatively, its carboxylic acid group could be esterified to create a prodrug of a hypothetical active form. nih.gov For example, O-cyclopropane carboxylic acid ester prodrugs of various beta-blockers showed increased lipophilicity and higher permeability across Caco-2 cell monolayers compared to the parent drugs. nih.gov These prodrugs were designed to be hydrolyzed back to the active parent compound by esterases in the body. nih.gov

The use of such derivatives can also be a key component of advanced drug delivery systems, which aim to control the release and targeting of therapeutic agents. By modifying the structure of this compound, it could potentially be incorporated into nanocarriers or other delivery vehicles to enhance treatment efficacy and patient compliance.

Investigation of Metabolites and Metabolic Stability

The metabolic fate of a drug candidate is a critical factor in its development. For carboxylic acid-containing drugs, a major metabolic pathway is the formation of acyl glucuronides. nih.govdrughunter.com While often a detoxification pathway, some acyl glucuronides can be reactive, leading to idiosyncratic drug toxicity. nih.gov Another metabolic activation pathway for carboxylic acids is the formation of acyl-Coenzyme A (CoA) thioesters, which are generally more reactive than acyl glucuronides. drughunter.com

Investigating the metabolic stability of this compound would involve incubating the compound with liver microsomes or hepatocytes to identify its metabolites. nih.gov Key questions would be the extent to which it forms an acyl glucuronide and whether it is a substrate for enzymes that form acyl-CoA conjugates. nih.govdrughunter.com The rate of acyl migration in the glucuronide metabolite could also be assessed, as this has been suggested as a predictor of reactivity. nih.gov

Future Research Directions and Unsolved Challenges

Development of Novel Asymmetric Synthetic Approaches for Chiral Centers

The presence of a stereocenter at the 2-position of the azepane ring makes the development of efficient asymmetric syntheses a paramount challenge. Future research should focus on moving beyond classical resolution techniques to more elegant and atom-economical catalytic asymmetric methods. rsc.org

Promising avenues include:

Organocatalysis : Employing chiral small molecules, such as proline derivatives or chiral amines, to catalyze the enantioselective formation of the azepane ring or the introduction of the carboxylic acid moiety. sciencedaily.com This approach offers mild reaction conditions and avoids the use of toxic or expensive heavy metals.

Transition Metal Catalysis : Utilizing chiral ligands in conjunction with transition metals (e.g., rhodium, iridium, palladium) to direct the stereochemical outcome of key bond-forming reactions, such as asymmetric hydrogenation or cyclization.

Chemoenzymatic Synthesis : Leveraging the high stereoselectivity of enzymes to resolve racemic mixtures or to construct the chiral core of the molecule.

Temporary Stereocenter Approach : A sophisticated strategy could involve the use of a chiral auxiliary to introduce a temporary stereocenter that directs a subsequent reaction, after which the auxiliary is removed to yield the desired enantiomerically pure product. rsc.org

Comprehensive Structure-Activity Relationship (SAR) Studies of Derivatives

A systematic exploration of the structure-activity relationships (SAR) of 1-Acetylazepane-2-carboxylic acid derivatives is crucial for identifying compounds with enhanced potency and selectivity. mdx.ac.uk The azepane ring, acetyl group, and carboxylic acid moiety all offer opportunities for modification. msu.edurutgers.edu

Key areas for SAR investigation include:

Azepane Ring Substitution : Introducing substituents at various positions on the azepane ring can significantly impact biological activity by altering the molecule's conformation and interaction with target proteins. nih.govacs.orgresearchgate.net Studies on related azepanone-based inhibitors have shown that even simple methyl substitutions can dramatically alter inhibitory potency and pharmacokinetic properties. nih.govacs.orgresearchgate.net

Modification of the Acetyl Group : Replacing the acetyl group with other acyl moieties or functional groups could modulate the compound's electronic properties and hydrogen bonding capabilities.

Carboxylic Acid Bioisosteres : Replacing the carboxylic acid with bioisosteric groups, such as tetrazoles or hydroxamic acids, may improve metabolic stability, cell permeability, or target engagement.

A well-designed SAR campaign would generate a matrix of derivatives to systematically probe the effects of these modifications.

Interactive Table: Potential Modifications for SAR Studies

| Modification Site | Example Modifications | Potential Impact |

| Azepane Ring | Methyl, Halogen, Hydroxyl | Conformational bias, Potency, Pharmacokinetics |

| Acetyl Group | Propionyl, Benzoyl, Sulfonyl | Electronic properties, H-bonding |

| Carboxylic Acid | Tetrazole, Sulfonamide, Phosphonate | Metabolic stability, Acidity, Target binding |

Exploration of Diverse Biological Targets Beyond Current Insights

The azepane motif is present in a wide array of biologically active compounds and approved drugs, suggesting that this compound and its derivatives could interact with a variety of biological targets. mdx.ac.uklifechemicals.comresearchgate.net Future research should cast a wide net to identify novel therapeutic applications.

Potential target classes to investigate include:

Proteases : The structural similarity to cyclic amino acids suggests potential as protease inhibitors. For instance, azepanone-based compounds have been successfully developed as potent inhibitors of cathepsin K, an enzyme involved in bone resorption. nih.govacs.orgresearchgate.net

Kinases : The natural product (-)-balanol, which contains an azepane ring, is an ATP-competitive inhibitor of protein kinases, highlighting the potential of this scaffold in cancer therapy. lifechemicals.com

G-Protein Coupled Receptors (GPCRs) : Many drugs containing the azepane moiety, such as the antihistamine azelastine, act on GPCRs. lifechemicals.com

Enzyme Inhibitors : Azepane sulfonamides have been identified as potent inhibitors of 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic disorders. nih.gov Similarly, azepane-containing derivatives have shown promise as inhibitors of protein tyrosine phosphatases like PTPN2/PTPN1, which are targets for cancer immunotherapy. dntb.gov.ua

Antiviral and Antimicrobial Agents : Tryptophan derivatives incorporating an azepine moiety have demonstrated activity against the tobacco mosaic virus. nih.gov

Advanced Computational Studies to Guide Experimental Design

In silico methods are invaluable for prioritizing synthetic targets and gaining a deeper understanding of molecular interactions. Advanced computational studies can significantly accelerate the research and development process for this compound derivatives.

Key computational approaches include:

Molecular Docking : Predicting the binding modes of derivatives within the active sites of various biological targets can help to rationalize SAR data and guide the design of more potent inhibitors.

Molecular Dynamics (MD) Simulations : MD simulations can provide insights into the conformational flexibility of the azepane ring and its derivatives, which is often crucial for their bioactivity. lifechemicals.com They can also be used to study the stability of protein-ligand complexes.

Quantum Mechanics (QM) Calculations : QM methods can be used to accurately calculate molecular properties such as electrostatic potential and orbital energies, which can inform the design of derivatives with improved electronic characteristics. mdpi.com

Pharmacophore Modeling : Developing a pharmacophore model based on known active compounds can guide the virtual screening of large compound libraries to identify novel hits.

Predictive Models for Unnatural Amino Acids : Emerging deep learning models, such as HighFold2, are being developed to predict the three-dimensional structures of cyclic peptides containing unnatural amino acids, which could be adapted for azepane-based structures. oup.combiorxiv.org

Integration with High-Throughput Screening and Combinatorial Chemistry

To efficiently explore the vast chemical space around the this compound scaffold, modern high-throughput screening (HTS) and combinatorial chemistry techniques are essential. bmglabtech.com

Future strategies should involve:

Combinatorial Library Synthesis : The development of a robust solid-phase or solution-phase synthetic route would enable the rapid generation of a large library of derivatives with diverse substitutions on the azepane ring and at the acyl and carboxyl positions. nih.govnih.gov

High-Throughput Screening (HTS) : Screening the combinatorial library against a panel of diverse biological targets (e.g., proteases, kinases, GPCRs) using automated HTS assays can quickly identify promising lead compounds. bmglabtech.com The use of microplate readers capable of measuring various signals like fluorescence intensity and time-resolved fluorescence energy transfer (TR-FRET) is central to this effort. bmglabtech.com

Fragment-Based Screening : The core azepane-2-carboxylic acid scaffold could be used in fragment-based screening campaigns to identify initial binding partners, which can then be elaborated into more potent molecules.

Investigation of Solid-State Forms and Polymorphism (based on related carboxylic acids)

The solid-state properties of a pharmaceutical compound, including its crystal form and polymorphism, can have a profound impact on its stability, solubility, and bioavailability. Polymorphism is the ability of a substance to exist in two or more crystalline forms that have different arrangements of the molecules in the crystal lattice. ebalbharati.in

While specific data on this compound is not available, principles from related carboxylic acids, such as acetylsalicylic acid (aspirin), can guide future investigations. wikipedia.org

Key areas of focus should include:

Polymorph Screening : A systematic screen should be conducted by crystallizing the compound from a wide variety of solvents and under different conditions (e.g., temperature, pressure) to identify all accessible polymorphic forms.

Characterization of Polymorphs : Each identified polymorph should be thoroughly characterized using techniques such as X-ray diffraction (XRD), differential scanning calorimetry (DSC), and spectroscopy (e.g., Raman, IR).

Structure-Property Relationships : The crystal structures of the different polymorphs should be determined to understand how intermolecular interactions, such as the hydrogen bonding of the carboxylic acid groups, influence the crystal packing and physical properties. wikipedia.org

Stability and Interconversion Studies : The relative thermodynamic stability of the polymorphs and their potential to interconvert under various conditions (e.g., humidity, temperature, mechanical stress) should be investigated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.